molecular formula C8H7BrN2 B12430621 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile

2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile

Cat. No.: B12430621
M. Wt: 211.06 g/mol
InChI Key: VQPIHPILZJESFB-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile typically involves the bromination of 5-methyl-2-pyridineacetonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The bromine and nitrile groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-4-methylpyridin-2-yl)acetonitrile: A closely related compound with similar chemical properties.

    2-(4-Chloro-5-methylpyridin-2-yl)acetonitrile: Another derivative with a chlorine atom instead of bromine.

    2-(4-Bromo-3-methylpyridin-2-yl)acetonitrile: A positional isomer with the methyl group at a different position.

Uniqueness

2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(4-bromo-5-methylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2H2,1H3

InChI Key

VQPIHPILZJESFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CC#N)Br

Origin of Product

United States

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